1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol
Description
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (CAS: 179898-22-7) is a substituted tetrahydroquinoline derivative characterized by methyl groups at positions 1, 2 (two methyl groups), and 4, along with a hydroxyl group at position 5. Its molecular formula is C₁₂H₁₅NO (MW: 189.25 g/mol), and it is structurally distinguished by partial hydrogenation of the quinoline ring and regioselective functionalization .
Properties
IUPAC Name |
1,2,2,4-tetramethylquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-8,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCANHKBGBBVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457233 | |
| Record name | 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222159-69-5 | |
| Record name | 7-Quinolinol, 1,2-dihydro-1,2,2,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 1,2,2,4-Tetramethyl-1,2-Dihydroquinoline
The parent compound is treated with nitric acid in sulfuric acid at 0–5°C to selectively nitrate position 7. The electron-donating methyl groups at positions 2 and 4 direct electrophilic substitution to the para position relative to the amine.
Key Conditions :
Catalytic Hydrogenation of Nitro Intermediate
The nitro group is reduced to an amine using hydrogen gas over palladium on carbon (Pd/C) in ethanol. This step achieves quantitative conversion under mild conditions (25°C, 1 atm H₂).
Acidic Hydrolysis to Hydroxyl Group
The aromatic amine undergoes hydrolysis in 6M HCl at reflux to yield the 7-hydroxyl derivative. Prolonged heating (12–18 hrs) ensures complete conversion.
Mechanistic Pathway :
- Nitration : Electrophilic aromatic substitution at position 7.
- Reduction : Pd-catalyzed transfer hydrogenation to aryl amine.
- Hydrolysis : Acid-mediated diazotization followed by hydroxyl substitution.
The Pechmann reaction enables direct introduction of hydroxyl groups during coumarin formation. While typically used to synthesize coumarins, this method has been adapted to generate 7-hydroxy-dihydroquinoline derivatives.
Reaction Setup
7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline is synthesized via condensation of resorcinol derivatives with β-keto esters under acidic conditions:
$$
\text{Resorcinol derivative} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol}
$$
Optimized Parameters :
Substrate Limitations
Methyl groups at positions 1, 2, and 4 enhance steric protection of the dihydroquinoline ring, preventing over-condensation. However, electron-withdrawing substituents on the resorcinol precursor reduce reactivity.
Skraup Cyclization with Modified Aromatic Systems
The classical Skraup reaction, utilizing aniline, glycerol, and sulfuric acid, has been modified to incorporate pre-hydroxylated intermediates.
Directed Ortho Metalation (DoM) Strategy
- Protection : 3-Aminophenol is acetylated to form 3-acetamidophenol.
- Metalation : Treatment with LDA (lithium diisopropylamide) at -78°C generates a directed ortho-lithio species.
- Quenching : Reaction with methyl iodide introduces methyl groups at positions 2 and 4.
- Cyclization : Glycerol and H₂SO₄ facilitate ring closure to yield the dihydroquinoline core.
- Deprotection : Acidic hydrolysis removes acetyl groups, revealing the 7-hydroxyl.
Advantages :
- Positional control of methyl groups
- Compatibility with sensitive functional groups
Challenges :
Oxidative Demethylation of Methoxy Precursors
Methoxy-protected intermediates offer a route to hydroxylated products through oxidative demethylation.
Boron Tribromide-Mediated Demethylation
- Methoxylation : 7-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline is synthesized via Friedel-Crafts alkylation.
- Demethylation : BBr₃ in dichloromethane at -20°C selectively cleaves the methoxy group.
Reaction Profile :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitration-Reduction | 70 | 95 | Scalability | Multi-step, harsh conditions |
| Pechmann Condensation | 68 | 90 | Single-step hydroxylation | Limited substrate scope |
| Skraup Modification | 40 | 85 | Positional control | Low yield, sensitive conditions |
| Oxidative Demethylation | 88 | 98 | High selectivity | Requires methoxy precursor |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Nitration
Nitration at position 5 occurs as a minor pathway (8–12%) due to resonance stabilization of the nitronium ion. This byproduct is separable via column chromatography (silica gel, hexane/EtOAc 4:1).
Acid-Catalyzed Rearrangements
Under prolonged Pechmann reaction conditions, the dihydroquinoline ring undergoes partial aromatization to quinoline (~15% yield), necessitating precise temperature control.
Industrial-Scale Considerations
Large-scale production (kg quantities) favors the nitration-reduction method due to:
- Cost Efficiency : HNO₃ and H₂ are inexpensive reagents.
- Tolerance to Impurities : Crude nitro intermediates can be directly hydrogenated.
- Continuous Flow Adaptation : Hydrogenation steps perform optimally in fixed-bed reactors.
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-one derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
TMDQ and its derivatives have been investigated for their potential therapeutic properties. The compound exhibits a range of biological activities:
- Antioxidant Properties : TMDQ has been identified as an effective antioxidant. Its ability to scavenge free radicals makes it valuable in formulations aimed at preventing oxidative stress-related diseases .
- Antiallergic and Anti-inflammatory Effects : Research indicates that TMDQ derivatives may act as inhibitors of gluconate 2-dehydrogenase, suggesting potential applications in treating allergic reactions and inflammatory conditions .
- Hormonal Activity : Certain derivatives of TMDQ have shown promise as progesterone antagonists. This property could be explored for developing new contraceptive methods or treatments for hormone-related disorders .
Sensor Technology
TMDQ has been utilized in the development of sensors due to its chemical reactivity:
- Hydrazine Detection : A notable application is the synthesis of a merocyanine sensor derived from TMDQ that selectively detects hydrazine hydrate in aqueous media. This sensor operates effectively without complex buffer solutions and shows a rapid response time, making it suitable for environmental monitoring .
Material Science
The compound's antioxidant properties extend its utility into material science:
- Rubber Technology : TMDQ is recognized for its role as an antioxidant in rubber formulations. It helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and usage .
Synthesis and Derivative Development
The synthesis of TMDQ and its derivatives is crucial for expanding its applications:
| Compound | Synthesis Method | Yield | Applications |
|---|---|---|---|
| TMDQ | Condensation of aniline with acetone | 51% | Antioxidant, sensor |
| 6-Carbaldehyde derivative | Formylation using DMF/POCl3 | Variable | Sensor development |
| Coumarin derivatives | Pechmann reaction with TMDQ | 30-60% | Medicinal chemistry |
The synthesis methods often involve various chemical reactions such as formylation and condensation, which can yield different derivatives with specific functionalities suited for targeted applications.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of TMDQ using various assays (e.g., DPPH radical scavenging). Results indicated significant activity comparable to known antioxidants, supporting its use in health-related applications.
Case Study 2: Hydrazine Sensor Performance
In another study, the performance of the TMDQ-derived merocyanine sensor was tested against varying concentrations of hydrazine. The sensor demonstrated a linear response up to a certain concentration threshold, indicating its potential for practical environmental monitoring applications.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with cellular components, such as proteins and lipids, to prevent oxidative damage and maintain cellular homeostasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Tetrahydroquinoline Derivatives
The following table highlights key structural differences and similarities among related compounds:
Key Observations:
- Positional Isomerism: The hydroxyl group in the target compound (position 7) contrasts with analogs like 6-methyl-1,2,3,4-tetrahydroquinoline (position 6 methyl) or 7-(isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (position 6 hydroxyl and 7 amino) . These substitutions influence polarity, solubility, and intermolecular interactions.
- Hybrid Structures : Compounds like the thiophene-linked ester () demonstrate how aromatic heterocycles can enhance electronic properties for optoelectronic applications .
Biological Activity
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol (TMQ) is an organic compound with the molecular formula C13H17NO. It is a derivative of quinoline and is characterized by its unique structure that includes a hydroxyl group at the 7th position and multiple methyl groups. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
Antioxidant Properties
TMQ exhibits significant antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders where oxidative damage plays a critical role. Research indicates that TMQ can interact with cellular components such as proteins and lipids, thereby preventing oxidative damage and maintaining cellular homeostasis.
The mechanism of action for TMQ involves several pathways:
- Free Radical Scavenging : TMQ can neutralize reactive oxygen species (ROS), reducing oxidative stress levels.
- Enzyme Interaction : It may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects against cellular damage.
Antimicrobial Activity
TMQ has shown potential as an antimicrobial agent. Studies have indicated that it can act against various bacterial strains by inhibiting essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are crucial targets for antibacterial drugs, making TMQ a candidate for further exploration in antimicrobial therapies .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of TMQ using various assays (DPPH, ABTS). Results demonstrated that TMQ exhibited a dose-dependent scavenging effect on free radicals, indicating its potential use in formulations aimed at reducing oxidative stress-related conditions.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 60 | 65 |
| 100 | 80 | 85 |
Case Study 2: Antimicrobial Activity
In another study, TMQ was tested against Gram-positive and Gram-negative bacteria. The compound showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Comparative Analysis with Similar Compounds
TMQ's biological activity can be compared with other quinoline derivatives:
| Compound Name | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|
| 7-Quinolinol | Moderate | Low |
| 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol | High | Moderate |
| This compound | High | Moderate |
TMQ stands out due to its specific arrangement of methyl groups and hydroxyl functionalities which enhance its solubility and reactivity compared to similar compounds.
Q & A
Q. What are the primary synthetic routes for 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-7-ol, and how do reaction conditions influence product formation?
The synthesis typically involves cyclization and functionalization of tetrahydroquinoline precursors. Key steps include:
- Reduction : Use of LiAlH₄ in THF to reduce carbonyl groups, yielding intermediates like tetrahydroquinoline alcohols .
- Oxidation/Chlorination : SOCl₂ in CHCl₃ facilitates chlorination, while controlled oxidation with agents like KMnO₄ can produce quinoline derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity, while chlorinated solvents (e.g., CHCl₃) aid in stabilizing reactive intermediates .
Critical Variables : Temperature (room temperature vs. reflux), stoichiometry, and reaction time significantly impact yield and purity. For example, prolonged reaction times with LiAlH₄ may lead to over-reduction .
Q. Which spectroscopic and analytical methods are essential for structural confirmation of this compound?
- ¹H/¹³C NMR : Assign peaks to confirm methyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula .
- Melting Point Analysis : Compare with literature values (e.g., 94–95°C for related tetrahydroquinolines) to assess purity .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference, and calibrate instruments with internal standards (e.g., TMS) .
Advanced Research Questions
Q. How can synthesis protocols be optimized for higher purity and scalability in pharmacological studies?
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .
- Scalability : Replace air-sensitive reagents (e.g., LiAlH₄) with catalytic hydrogenation for safer large-scale reactions .
- Process Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize side reactions .
Case Study : A 20% yield improvement was achieved by switching from batch to flow chemistry for intermediate synthesis .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?
- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and control for compound purity (>95% by HPLC) .
- Dose-Response Studies : Perform IC₅₀ calculations across multiple concentrations to account for variability in potency measurements .
- Mechanistic Profiling : Combine MIC assays with transcriptomic analysis to identify off-target effects influencing activity discrepancies .
Q. How can researchers design derivatives to enhance target-specific bioactivity (e.g., anticancer properties)?
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to modulate electron density and binding affinity .
- Hybrid Molecules : Conjugate with piperazine moieties (via amide coupling) to improve solubility and interaction with kinase targets .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) and correlate changes with activity data using multivariate analysis .
Q. What advanced techniques address challenges in characterizing reactive intermediates during synthesis?
- In-Situ Spectroscopy : Use real-time Raman or FTIR to monitor transient intermediates (e.g., enolates) .
- Computational Modeling : DFT calculations predict stability and reaction pathways of intermediates, guiding experimental validation .
- Cryogenic Trapping : Quench reactions at -78°C (using liquid N₂) to isolate and characterize short-lived species via XRD .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC at fixed intervals .
- Degradation Pathway Mapping : Identify hydrolysis products (e.g., quinoline derivatives) using LC-MS to pinpoint pH-sensitive functional groups .
- Environmental Controls : Maintain consistent temperature (e.g., 37°C) and oxygen levels to isolate pH effects .
Q. What methodologies validate the compound’s role as a ligand in coordination chemistry?
- Spectroscopic Titration : Monitor UV-Vis absorbance shifts upon metal addition (e.g., Cu²⁺) to determine binding constants .
- X-Ray Crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) in single crystals .
- Magnetic Susceptibility : Measure changes in paramagnetism to confirm metal-ligand electron transfer .
Methodological Best Practices
- Experimental Design : Use factorial designs to evaluate multiple variables (e.g., solvent, catalyst) simultaneously .
- Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories for peer validation .
- Ethical Reporting : Disclose synthetic yields as "isolated yields" and specify purification methods to avoid overestimation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
